methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its complex structure, which includes a benzopyran core substituted with various functional groups such as chloro, fluorophenyl, methoxy, and methyl ester. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester typically involves multi-step organic reactions. The starting materials often include substituted benzopyran derivatives, which undergo various chemical transformations such as halogenation, esterification, and methoxylation. Common reagents used in these reactions include halogenating agents (e.g., thionyl chloride), esterifying agents (e.g., methanol), and methoxylating agents (e.g., sodium methoxide). The reaction conditions may vary depending on the specific synthetic route, but they generally involve controlled temperatures and the use of appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines, alcohols; various solvents and catalysts depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new substituted benzopyran derivatives .
Scientific Research Applications
2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative with anticoagulant and anti-inflammatory properties.
Warfarin: A synthetic coumarin derivative used as an anticoagulant medication.
Flavonoids: A class of benzopyran derivatives found in plants, known for their antioxidant and anti-inflammatory activities
Uniqueness
2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro, fluorophenyl, methoxy, and methyl ester groups contributes to its unique reactivity and potential therapeutic applications .
Properties
CAS No. |
842972-58-1 |
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Molecular Formula |
C20H16ClFO5 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16ClFO5/c1-11-14-7-16(21)18(26-10-12-3-5-13(22)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
YOXKSMUOXHMXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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